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pancreatitis-associated protein - 144416-83-1

pancreatitis-associated protein

Catalog Number: EVT-1518269
CAS Number: 144416-83-1
Molecular Formula: C6H4ClNO5S
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification
  • Family: Regenerating protein family
  • Type: Secretory protein
  • Molecular Weight: Approximately 16 kDa
Synthesis Analysis

The synthesis of pancreatitis-associated protein occurs predominantly in the acinar cells of the pancreas. The regulatory mechanisms are complex and involve several pathways influenced by dietary intake and hormonal signals. Key factors include:

  • Hormonal Regulation: Cholecystokinin and insulin play significant roles in stimulating pancreatic protein synthesis.
  • Cellular Stress Response: During acute inflammation or cellular stress (e.g., hypoxia or exposure to toxins), the synthesis of pancreatitis-associated protein is markedly increased.
  • Translational Control: The mechanistic target of rapamycin complex 1 (mTORC1) pathway is crucial for regulating protein synthesis in response to nutrient availability .
Molecular Structure Analysis

The molecular structure of pancreatitis-associated protein reveals that it shares characteristics with other members of the regenerating protein family. It has been shown to form homodimers and may interact with various cellular receptors.

Structural Data

  • Molecular Weight: Approximately 16 kDa
  • Structure Type: C-type lectin-like domain
  • Functional Domains: Potential binding sites for carbohydrates and proteins, although specific lectin-like activity has not been confirmed.
Chemical Reactions Analysis

Pancreatitis-associated protein participates in several biochemical reactions within the body. Notably, it has been shown to aggregate various bacterial strains from intestinal flora without inhibiting their growth, suggesting a role in immune modulation rather than direct antibacterial activity.

Technical Details

  • Reactivity with Cytokines: Induces expression of anti-inflammatory factors through pathways such as Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3).
  • Interaction with Bacteria: Binds to both Gram-positive and Gram-negative bacteria, potentially acting as an endogenous protective agent during acute pancreatitis .
Mechanism of Action

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Structural Biology & Molecular Classification of PAP

Genomic Organization & Evolutionary Context of PAP

Pancreatitis-associated protein (PAP) is encoded by the REG3A gene in humans and belongs to the regenerating (Reg) gene family, a subgroup of C-type lectin domain (CTLD)-containing proteins. Genomic analysis reveals that PAP genes are clustered on human chromosome 2p12, a region syntenic with loci in other mammals that harbor multiple REG paralogs. This cluster exhibits tandem gene duplication events, leading to isoforms like PAP I, II, and III [1] [5]. Evolutionary studies indicate PAP arose early in vertebrate evolution, with homologs identified in non-mammalian vertebrates. The gene family is under strong purifying selection, conserving critical structural motifs like the signal peptide, carbohydrate-recognition domain (CRD), and proteolytic activation sites [1] [6]. Notably, PAP/Reg genes share a common evolutionary origin with other stress-responsive secretory proteins, positioning them within a broader framework of innate immune defense molecules [9].

Protein Structure: C-Type Lectin Domain & Post-Translational Modifications

Mature PAP is a 16 kDa secretory protein characterized by a single C-type lectin-like domain (CTLD). Although classified as a CTLD-containing protein, PAP lacks canonical calcium-dependent carbohydrate-binding activity due to substitutions in key residues of its carbohydrate-recognition motif (e.g., absence of the "EPN" or "WND" motifs typical of classical C-type lectins) [3] [4]. Its structure comprises:

  • A signal peptide (cleaved during secretion).
  • A conserved N-terminal region housing the proteolytic activation site.
  • The CTLD core, featuring a rigid scaffold formed by two α-helices and several antiparallel β-sheets stabilized by two conserved disulfide bonds [3] [9].
  • A C-terminal extension of variable length.

Post-translational modifications (PTMs) are crucial for PAP function. The primary PTM is proteolytic cleavage (detailed in section 1.3). While glycosylation is not a major feature, PAP can undergo other potential PTMs like phosphorylation or oxidation under specific stress conditions, though their functional significance requires further investigation [7].

Table 1: Key Structural Features of PAP

Structural ElementCharacteristicsFunctional Implication
Signal Peptide~26 amino acids; cleaved co-translationallyTargets PAP for secretory pathway
N-terminal RegionContains trypsin/elastase cleavage sites (e.g., Arg37-Ile38, Ser35-Ala36 in humans)Site of proteolytic activation
C-type Lectin Domain (CTLD)Single domain; lacks canonical sugar-binding motifs; retains Ca²⁺ binding potentialMediates protein-protein and protein-peptidoglycan interactions
Disulfide BondsTwo conserved bonds (Cys residues)Stabilizes tertiary structure
C-terminal RegionVariable length; less conservedPotential role in oligomerization or specific interactions

Proteolytic Activation Mechanisms: Trypsin, Elastase, and Bacterial Proteases

PAP is secreted as an inactive pro-protein requiring N-terminal proteolytic cleavage for functional activation. This processing is mediated by specific proteases:

  • Trypsin: Cleaves human PAP at the Arg³⁷-Ile³⁸ peptide bond (numbering includes signal peptide). This cleavage liberates a small N-terminal peptide and converts soluble 16 kDa PAP into a 14 kDa form (pancreatitis-associated thread protein, PATP). Trypsin-cleaved PAP rapidly polymerizes into insoluble, protease-resistant fibrils with helical structures observable by electron microscopy [4] [8] [9].
  • Pancreatic Elastase: Cleaves human PAP at the Ser³⁵-Ala³⁶ peptide bond. While functionally equivalent to trypsin-cleaved PAP in its biological activities (e.g., peptidoglycan binding), elastase-processed PAP remains soluble and does not form large insoluble aggregates [4] [8].
  • Bacterial Proteases: Zinc metalloproteases secreted by bacteria, such as Bacillus subtilis neutral metalloprotease (NprE), can efficiently cleave PAP at the same tryptic site (Arg³⁷-Ile³⁸). This highlights a potential host-pathogen interaction where bacteria might actively trigger PAP's antibacterial function [4] [8].

This proteolytic activation is a prerequisite for PAP's peptidoglycan binding and bacterial aggregating activities. Cleavage induces a conformational change exposing functional domains [4] [8] [9].

Table 2: Proteases Activating PAP and Functional Consequences

ProteaseCleavage Site (Human PAP)Primary SourceConsequence of Cleavage
TrypsinArg³⁷-Ile³⁸Pancreas (during AP)Forms insoluble, fibrillar aggregates (PATP)
Pancreatic ElastaseSer³⁵-Ala³⁶Pancreas (during AP)Forms soluble, functional protein
Bacterial Metalloprotease (e.g., NprE)Arg³⁷-Ile³⁸Gram-positive bacteria (e.g., B. subtilis)Activates PAP; potential host-pathogen crosstalk

PAP Isoforms: PAP I, PAP II, PAP III, and Reg Protein Family Homology

Three major PAP isoforms exist in rodents (humans have homologous REG3 proteins):

  • PAP I (REG3A): The prototypical PAP. Highly inducible in pancreatic acinar cells during acute pancreatitis (AP). Also constitutively expressed in the small intestine. Shares high homology with PSP/Reg [5] [9].
  • PAP II (REG3B / Lithostathine-1β): Primarily expressed in the pancreas (constitutively low, induced during AP). Structurally distinct from PAP I and III: It lacks the N-terminal trypsin-sensitive site crucial for fibril formation. Consequently, trypsin cleaves PAP II but does not induce polymerization; instead, cleaved PAP II is rapidly degraded by pancreatic proteases [9].
  • PAP III (REG3G): Primarily expressed in the small intestine (constitutively), with lower inducibility in the pancreas during AP compared to PAP I. Shares the conserved N-terminal activation site and, like PAP I, forms insoluble fibrils upon tryptic cleavage [5] [9].

These isoforms, along with Pancreatic Stone Protein (PSP/Reg1A) and other Reg proteins (e.g., Reg1B), constitute the Regenerating (Reg) Protein Family. Key family hallmarks include:

  • A conserved C-type lectin-like domain (CTLD).
  • Small molecular weight (~14-20 kDa).
  • Secretory nature.
  • Roles in cell proliferation, inflammation modulation, and bacterial defense [1] [5] [9].Sequence identity among isoforms ranges from 50-70%, with the highest conservation around the CTLD and proteolytic activation site (where present) [9].

Table 3: PAP Isoforms and Reg Family Homology

Isoform / ProteinGenePrimary Expression SiteInduction in APTrypsin Cleavage & Fibril FormationKey Homology Features
PAP IREG3AIntestine (constitutive); Pancreas (induced)StrongYes (Insoluble fibrils)Conserved CTLD, N-terminal activation site
PAP IIREG3BPancreas (constitutive & induced)ModerateCleaved but No fibril formation; DegradedConserved CTLD; Lacks functional N-terminal site
PAP IIIREG3GIntestine (constitutive); Pancreas (mildly induced)MildYes (Insoluble fibrils)Conserved CTLD, N-terminal activation site
PSP/Reg1REG1A/BPancreas, Gastric mucosaYes (AP, Chronic)Yes (Forms fibrils - "thread protein")Prototype; Highest homology to PAP I/III

Properties

CAS Number

144416-83-1

Product Name

pancreatitis-associated protein

Molecular Formula

C6H4ClNO5S

Synonyms

pancreatitis-associated protein

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